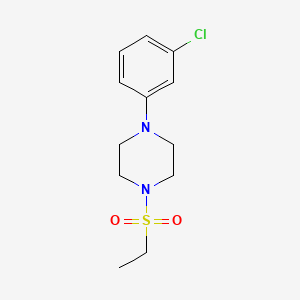![molecular formula C16H18N2O2S B5702949 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, commonly known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMT is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
EMT has been extensively studied in various fields of research, including neuroscience, oncology, and regenerative medicine. In neuroscience, EMT has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and traumatic brain injury. In oncology, EMT has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and pancreatic cancer. In regenerative medicine, EMT has been shown to promote the differentiation of stem cells into functional neurons and cardiomyocytes.
Mecanismo De Acción
EMT inhibits 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, which is a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is overactive in several diseases, including Alzheimer's disease, cancer, and diabetes, making it an attractive target for drug development. By inhibiting 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, EMT modulates several downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and physiological effects:
EMT has several biochemical and physiological effects that are dependent on the specific signaling pathway that is modulated. In the Wnt/β-catenin pathway, EMT inhibits the degradation of β-catenin, leading to the activation of downstream target genes involved in cell proliferation and differentiation. In the PI3K/Akt pathway, EMT inhibits the activation of Akt, leading to the inhibition of cell growth and survival. In the NF-κB pathway, EMT inhibits the activation of NF-κB, leading to the inhibition of inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMT has several advantages for lab experiments, including its small size, high potency, and specificity for 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide. However, EMT also has several limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on EMT, including the development of more stable and soluble analogs, the identification of new targets for EMT, and the optimization of dosing regimens for clinical use. Additionally, EMT could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, EMT could be used as a tool for studying the role of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide in various diseases and cellular processes.
Métodos De Síntesis
EMT can be synthesized using a multi-step process that involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate followed by N-alkylation with 2-methylbenzoyl chloride. The resulting compound is then subjected to a series of reactions that lead to the formation of EMT. The synthesis of EMT is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCTPKZMCTCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)


